4-Formylaminoantipyrine
4-Formylaminoantipyrine
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
4-Formylaminoantipyrines are grouped under the class of biodegradable organic micropollutants (OMPs).
4-formylaminoantipyrine is a pyrazolone that is 1,2-dihydro-3H-pyrazol-3-one substituted by a formaylamino group at position 4, methyl groups at positions 1 and 5 and a phenyl group at position 2. It is a metabolite of aminophenazone. It has a role as a marine xenobiotic metabolite and a drug metabolite. It is a pyrazolone and a member of formamides.
4-Formylaminoantipyrines are grouped under the class of biodegradable organic micropollutants (OMPs).
4-formylaminoantipyrine is a pyrazolone that is 1,2-dihydro-3H-pyrazol-3-one substituted by a formaylamino group at position 4, methyl groups at positions 1 and 5 and a phenyl group at position 2. It is a metabolite of aminophenazone. It has a role as a marine xenobiotic metabolite and a drug metabolite. It is a pyrazolone and a member of formamides.
Brand Name:
Vulcanchem
CAS No.:
1672-58-8
VCID:
VC20804727
InChI:
InChI=1S/C12H13N3O2/c1-9-11(13-8-16)12(17)15(14(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,16)
SMILES:
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC=O
Molecular Formula:
C12H13N3O2
Molecular Weight:
231.25 g/mol
4-Formylaminoantipyrine
CAS No.: 1672-58-8
Cat. No.: VC20804727
Molecular Formula: C12H13N3O2
Molecular Weight: 231.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. 4-Formylaminoantipyrines are grouped under the class of biodegradable organic micropollutants (OMPs). 4-formylaminoantipyrine is a pyrazolone that is 1,2-dihydro-3H-pyrazol-3-one substituted by a formaylamino group at position 4, methyl groups at positions 1 and 5 and a phenyl group at position 2. It is a metabolite of aminophenazone. It has a role as a marine xenobiotic metabolite and a drug metabolite. It is a pyrazolone and a member of formamides. |
|---|---|
| CAS No. | 1672-58-8 |
| Molecular Formula | C12H13N3O2 |
| Molecular Weight | 231.25 g/mol |
| IUPAC Name | N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)formamide |
| Standard InChI | InChI=1S/C12H13N3O2/c1-9-11(13-8-16)12(17)15(14(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,16) |
| Standard InChI Key | WSJBSKRPKADYRQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC=O |
| Canonical SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC=O |
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